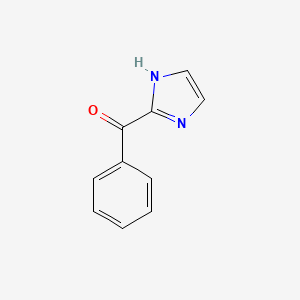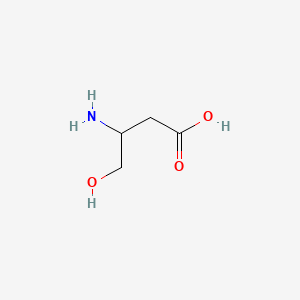
3-(ジメチルアミノ)プロパンニトリル塩酸塩
説明
3-(Dimethylamino)propanenitrile hydrochloride (DMAPNHCl) is an organic compound that has many applications in scientific research and can be synthesized in a laboratory setting. It is a colorless, water-soluble solid that is used as a catalyst in organic synthesis. DMAPNHCl is also known as dimethylformamide hydrochloride, dimethylaminopropionitrile hydrochloride, and 3-dimethylaminopropionitrile hydrochloride. This compound has a wide range of applications in biochemistry, biophysics, and pharmacology.
科学的研究の応用
プロテオミクス研究
“3-(ジメチルアミノ)プロパンニトリル塩酸塩”は、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質とその構造と機能を研究する生物学の一分野です。この化合物は、タンパク質構造の分析やタンパク質-タンパク質相互作用の研究など、この分野の様々な方法で使用することができます。
水素化研究
パラジウム触媒を用いた“3-(ジメチルアミノ)プロパンニトリル”の水素化が研究されています . これは、化学反応、触媒、新素材の開発に関連する研究において関連性があります。
Safety and Hazards
Excessive exposure to 3-(Dimethylamino)propanenitrile hydrochloride can lead to urologic and neurologic disorders . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
- The primary target of 3-(Dimethylamino)propanenitrile hydrochloride (also known as β-Dimethylaminopropionitrile or DMAPN) is not well-documented in the literature. However, it is commonly used as an initiator in organic polymerization reactions .
- Impact on Bioavailability : Limited information is available, but its low water solubility (0.5 g/L at 20°C) may affect bioavailability .
Target of Action
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
3-(Dimethylamino)propanenitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to initiate organic polymerization during the synthesis of hybrid poly(N-isopropylacrylamide)/silica hydrogels . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which can alter the structure and function of the biomolecules involved.
Cellular Effects
The effects of 3-(Dimethylamino)propanenitrile hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the hydrogenation process over palladium catalysts . These effects can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(Dimethylamino)propanenitrile hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the activity and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)propanenitrile hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)propanenitrile hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular behavior . High doses of the compound can lead to toxicity, including cell death and organ damage.
Metabolic Pathways
3-(Dimethylamino)propanenitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic state of the cell, including alterations in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)propanenitrile hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(Dimethylamino)propanenitrile hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects.
特性
IUPAC Name |
3-(dimethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYYGUQECNRTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044321 | |
| Record name | Dimethylaminopropionitrile HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18076-02-3 | |
| Record name | Dimethylaminopropionitrile hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylaminopropionitrile HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)


![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

